molecular formula C16H15N3O B5618062 1-(2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

1-(2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No. B5618062
M. Wt: 265.31 g/mol
InChI Key: HYMJWCGWVHFGAH-UHFFFAOYSA-N
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Description

1-(2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound belonging to the pyrazolopyrimidine class, which are known for their diverse biological activities. These compounds have been synthesized and analyzed for various chemical and physical properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves condensation reactions. For instance, a related synthesis approach for (7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones was performed using three-component condensation under solvent-free conditions (Gein et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines often involves a core pyrazole ring fused with a pyrimidine ring. The analysis of such structures can be conducted using spectroscopic methods and X-ray diffraction, providing insights into the regioselectivity and the spatial arrangement of the molecule's functional groups.

Chemical Reactions and Properties

Pyrazolopyrimidines, including derivatives of 1-(2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone, can undergo various chemical reactions, including cyclocondensation, formylation, and reactions with different reagents like cyanamide and hydrazine (Castillo et al., 2018). These reactions are essential for modifying the structure and enhancing the biological activity of these compounds.

Mechanism of Action

While the specific mechanism of action for “1-(2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone” is not available, pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines include the development of new synthetic routes and applications of these compounds . Their significant photophysical properties make them attractive for various applications in medicinal chemistry and material science .

properties

IUPAC Name

1-(2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-15(13-7-5-4-6-8-13)16-17-9-14(12(3)20)11(2)19(16)18-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMJWCGWVHFGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

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